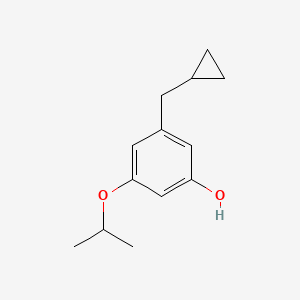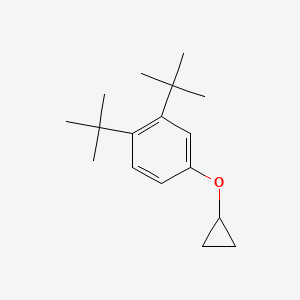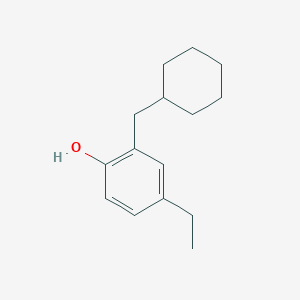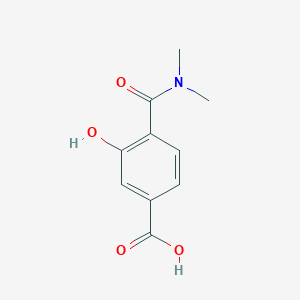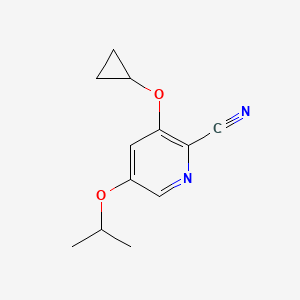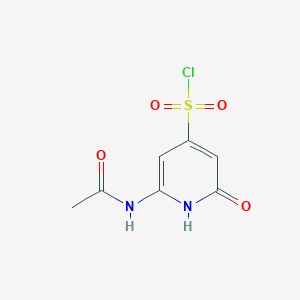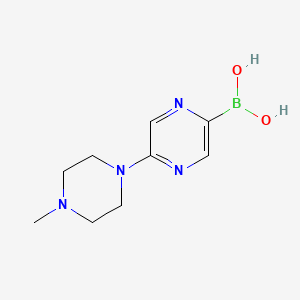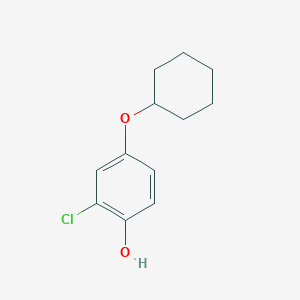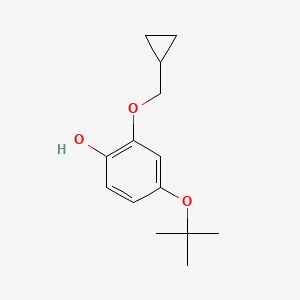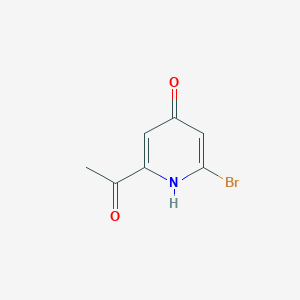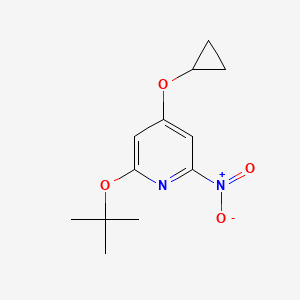
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is notable for its unique structure, which includes tert-butoxy, cyclopropoxy, and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and reagents for introducing tert-butoxy, cyclopropoxy, and nitro groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as NMR, HPLC, and LC-MS, helps monitor the reaction progress and verify the purity of the final product .
化学反応の分析
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Tert-butoxy-4-cyclopropoxy-6-aminopyridine .
科学的研究の応用
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine: Similar structure but with different substitution pattern.
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine: Another isomer with a different position of the nitro group.
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of tert-butoxy, cyclopropoxy, and nitro groups provides a distinct set of properties that can be leveraged in various applications .
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-6-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11-7-9(17-8-4-5-8)6-10(13-11)14(15)16/h6-8H,4-5H2,1-3H3 |
InChIキー |
NELUEKGEVPTTNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=CC(=N1)[N+](=O)[O-])OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)

